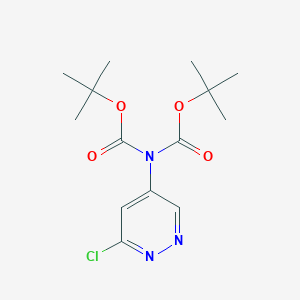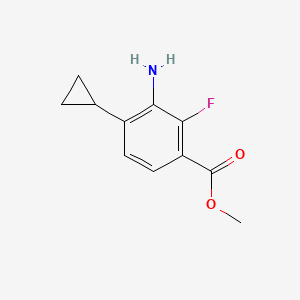
4-(4-Chloroanilino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloroanilino)phenol is an organic compound that features both an aniline and a phenol group, with a chlorine atom attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Chloroanilino)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a chlorine-substituted aniline reacts with a phenol under specific conditions to form the desired compound. The reaction typically requires a strong base and elevated temperatures to proceed efficiently .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the reduction of 4-nitrochlorobenzene, which is prepared by nitration of chlorobenzene. This method is preferred due to its scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloroanilino)phenol undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to form the aniline group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron bromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenols and anilines depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-Chloroanilino)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloroanilino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the aniline group can engage in nucleophilic reactions. These interactions can affect biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: An organochlorine compound with similar structural features but lacks the phenol group.
Phenol: A simpler compound with only the hydroxyl group attached to the benzene ring.
Uniqueness
4-(4-Chloroanilino)phenol is unique due to the presence of both an aniline and a phenol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propiedades
Número CAS |
56279-02-8 |
|---|---|
Fórmula molecular |
C12H10ClNO |
Peso molecular |
219.66 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)phenol |
InChI |
InChI=1S/C12H10ClNO/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H |
Clave InChI |
SIRZNJVFSXOBJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)






![8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13930203.png)





